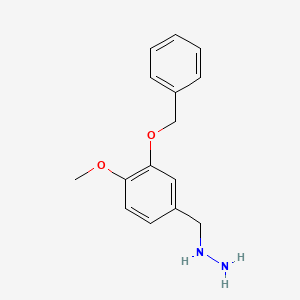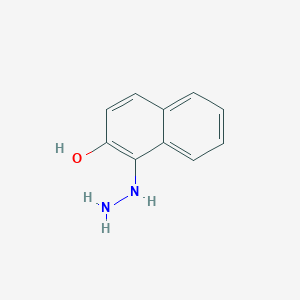![molecular formula C16H15N3O4S2 B12447470 N-[4-(6-Methoxy-benzothiazol-2-ylsulfamoyl)-phenyl]-acetamide](/img/structure/B12447470.png)
N-[4-(6-Methoxy-benzothiazol-2-ylsulfamoyl)-phenyl]-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(6-methoxy-1,3-benzothiazol-2-yl)sulfamoyl]phenyl}acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(6-methoxy-1,3-benzothiazol-2-yl)sulfamoyl]phenyl}acetamide typically involves the following steps:
Formation of 6-methoxy-1,3-benzothiazole: This can be achieved by the cyclization of 2-aminothiophenol with methoxyacetic acid under acidic conditions.
Sulfamoylation: The 6-methoxy-1,3-benzothiazole is then reacted with chlorosulfonic acid to introduce the sulfamoyl group.
Coupling with 4-aminophenylacetamide: The resulting sulfamoyl derivative is coupled with 4-aminophenylacetamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(6-methoxy-1,3-benzothiazol-2-yl)sulfamoyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfamoyl group can be reduced to an amine group.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 6-hydroxy-1,3-benzothiazole derivatives.
Reduction: Formation of 4-aminophenylacetamide derivatives.
Substitution: Formation of various substituted benzothiazole derivatives.
Scientific Research Applications
N-{4-[(6-methoxy-1,3-benzothiazol-2-yl)sulfamoyl]phenyl}acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antitumor, and anti-inflammatory agent.
Biology: It is used in biological assays to study its effects on various cellular processes.
Industry: It can be used as an intermediate in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of N-{4-[(6-methoxy-1,3-benzothiazol-2-yl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or receptors involved in microbial growth, tumor progression, or inflammatory responses. The exact molecular targets and pathways may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(6-Methoxy-1,3-benzothiazol-2-yl)acetamide
- N-(6-Methoxy-1,3-benzothiazol-2-yl)benzenesulfonamide
- N-(6-Methoxy-1,3-benzothiazol-2-yl)thiourea
Uniqueness
N-{4-[(6-methoxy-1,3-benzothiazol-2-yl)sulfamoyl]phenyl}acetamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its sulfamoyl and acetamide groups, in particular, contribute to its potential as a versatile intermediate in medicinal chemistry.
Properties
Molecular Formula |
C16H15N3O4S2 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
N-[4-[(6-methoxy-1,3-benzothiazol-2-yl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C16H15N3O4S2/c1-10(20)17-11-3-6-13(7-4-11)25(21,22)19-16-18-14-8-5-12(23-2)9-15(14)24-16/h3-9H,1-2H3,(H,17,20)(H,18,19) |
InChI Key |
HCNNOCKFPVJTGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=C(S2)C=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-cyano-1-(thiophen-2-yl)-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B12447388.png)
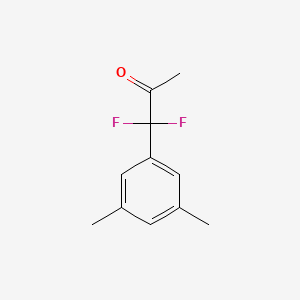

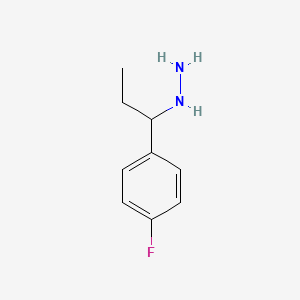
![2-{[(4-Tert-butylphenyl)carbonyl]amino}-5-methylbenzoic acid](/img/structure/B12447398.png)

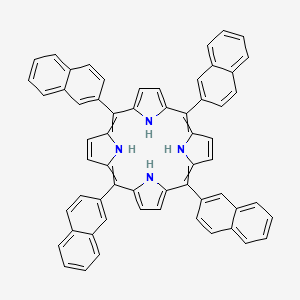
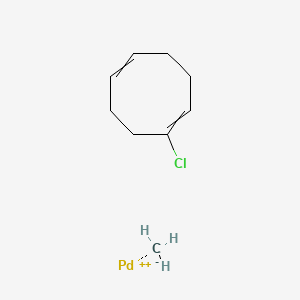
![1-Ethyl-3-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B12447422.png)
